(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
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Overview
Description
(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a synthetic organic compound characterized by its unique structure, which includes an oxolan ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves the following steps:
Formation of the oxolan-3-ylmethyl group: This can be achieved by reacting tetrahydrofuran with formaldehyde and ammonia to form oxolan-3-ylmethanamine.
Formation of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Condensation reaction: The final step involves the condensation of the oxolan-3-ylmethyl group with the triazole ring in the presence of ethylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially forming dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxirane derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The oxolan ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-ylmethanamine: Shares the oxolan ring but lacks the triazole moiety.
1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: Contains a pyrazole ring instead of a triazole ring.
(oxolan-3-yl)methyl] [ (1,3-thiazol-2-yl)methyl]amine: Contains a thiazole ring instead of a triazole ring.
Uniqueness
(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is unique due to the presence of both the oxolan ring and the triazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-ethyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C10H16N4O/c1-2-11-5-10-7-14(13-12-10)6-9-3-4-15-8-9/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
GWXMTANXIDERLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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